1-(Benzenesulfonyl)-7-bromo-2-iodoindole
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Overview
Description
“1-(Benzenesulfonyl)-7-bromo-2-iodoindole” is a chemical compound that contains a benzenesulfonyl group . It’s a derivative of indole, which is a heterocyclic aromatic organic compound. The benzenesulfonyl group is an organosulfur compound with the formula C6H6O3S . It’s the simplest aromatic sulfonic acid .
Chemical Reactions Analysis
Benzenesulfonic acid, a related compound, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride .Physical And Chemical Properties Analysis
Benzenesulfonic acid, a related compound, is a colorless crystalline solid with a density of 1.32 g/cm3 at 47 °C . It has a melting point of 44 °C (hydrate) and 51 °C (anhydrous), and a boiling point of 190 °C . It’s soluble in water and alcohol, but insoluble in non-polar solvents .Scientific Research Applications
Human Neutrophil Elastase (hNE) Inhibitors
Compounds derived from benzenesulfonic acid, such as “1-(Benzenesulfonyl)-7-bromo-2-iodoindole”, have been synthesized and evaluated as competitive inhibitors of hNE . These inhibitors could potentially be used for the treatment of Acute Respiratory Distress Syndrome (ARDS) .
Anticancer Applications
Some benzenesulfonamide derivatives, which could potentially include “1-(Benzenesulfonyl)-7-bromo-2-iodoindole”, have been synthesized and evaluated for their in vitro anticancer activity . These compounds were tested against different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell) and Du-145 (prostate cancer cell) .
3. Assay of Thiamine in Food Products Benzenesulfonyl chloride, a related compound, is used to check the assay of thiamine in different food products . It’s possible that “1-(Benzenesulfonyl)-7-bromo-2-iodoindole” could have similar applications.
4. Synthesis of Alpha-Disulfones, Sulfonamides and Sulfoante Esters Benzenesulfonyl chloride is involved in the synthesis of alpha-disulfones, sulfonamides and sulfoante esters . “1-(Benzenesulfonyl)-7-bromo-2-iodoindole” could potentially be used in similar chemical reactions.
Safety and Hazards
Mechanism of Action
Target of Action
Benzenesulfinic acid, a compound with a similar benzenesulfonyl group, has been reported to interact with the oxysterols receptor lxr-beta This receptor plays a crucial role in lipid metabolism and inflammation
Mode of Action
The exact mode of action of 1-(Benzenesulfonyl)-7-bromo-2-iodoindole is currently unknown. Benzenesulfonic acid derivatives have been evaluated as competitive inhibitors of human neutrophil elastase (hne), an enzyme involved in inflammation and infection . It’s plausible that 1-(Benzenesulfonyl)-7-bromo-2-iodoindole might interact with its targets in a similar manner, but this needs to be confirmed through experimental studies.
Biochemical Pathways
For instance, benzenesulfinic acid derivatives have been associated with lipid metabolism and inflammation pathways
Pharmacokinetics
Benzenesulfonyl compounds are generally known to have good bioavailability and stability
Result of Action
Benzenesulfonic acid derivatives have been reported to show inhibitory activity against human neutrophil elastase (hne), potentially reducing inflammation and infection
Action Environment
It’s known that benzenesulfonyl compounds can corrode metals in the presence of water due to the slow formation of hydrochloric acid and benzenesulfonic acid . Therefore, the environment in which 1-(Benzenesulfonyl)-7-bromo-2-iodoindole is stored and used could potentially impact its stability and efficacy.
properties
IUPAC Name |
1-(benzenesulfonyl)-7-bromo-2-iodoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrINO2S/c15-12-8-4-5-10-9-13(16)17(14(10)12)20(18,19)11-6-2-1-3-7-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTMYUXNIWRGEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C(=CC=C3)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrINO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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